molecular formula C15H13NO2S2 B2667804 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide CAS No. 2380040-00-4

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B2667804
CAS No.: 2380040-00-4
M. Wt: 303.39
InChI Key: JLYMBKCBDDMAPE-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives under controlled conditions. The reaction often requires catalysts such as phosphorus pentasulfide (P4S10) and solvents like dichloromethane. The process may also involve the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxaldehyde share structural similarities.

    Furan derivatives: Compounds such as furfural and 2-furoic acid are structurally related.

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide stands out due to its combined furan and thiophene rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(5-11-2-4-19-9-11)16-7-14-6-13(10-20-14)12-1-3-18-8-12/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYMBKCBDDMAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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